
6-O-Methyl-d3-guanine
説明
Contextualizing O6-Methylguanine as a Promutagenic DNA Adduct
O6-methylguanine (O6-MeG) is a DNA adduct, a chemical modification to DNA, that is formed when alkylating agents add a methyl group to the oxygen at position 6 of the guanine base. nih.govaacrjournals.org These alkylating agents can be environmental, such as N-nitroso compounds found in the diet, or they can be chemotherapeutic drugs used in cancer treatment, like temozolomide (TMZ). nih.govscienceopen.com
The significance of O6-MeG lies in its promutagenic nature. mdpi.com During DNA replication, the presence of O6-MeG causes the DNA polymerase to incorrectly pair it with thymine instead of cytosine. mdpi.comoup.com If this mismatch is not corrected, a subsequent round of replication will result in a permanent G:C to A:T transition mutation. mdpi.comwiley.com Such mutations can have severe consequences, potentially leading to the activation of oncogenes or the inactivation of tumor suppressor genes, thereby contributing to the initiation of cancer. mdpi.comcarnegiescience.edu The body has a primary defense mechanism against this type of damage: the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). aacrjournals.orgmdpi.com MGMT directly removes the methyl group from O6-MeG, restoring the guanine base and preventing mutation. mdpi.commdpi.com However, this process is stoichiometric, meaning one MGMT protein is consumed for each lesion repaired, and its capacity can be overwhelmed. mdpi.com The persistence of O6-MeG is therefore a critical factor in both carcinogenesis and the efficacy of certain cancer therapies. nih.govoup.com
Fundamental Principles and Utility of Stable Isotope Labeling in Biomedical Research
Stable isotope labeling is a powerful technique used in biomedical research to trace and quantify molecules within complex biological systems. metsol.com This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. metsol.comcreative-proteomics.com Common stable isotopes include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). metsol.comacs.org Because these isotopes have extra neutrons, they are heavier than their common counterparts but are chemically identical. metsol.com This means they participate in biochemical reactions in the same way as the non-labeled molecules. metsol.com
The primary utility of stable isotope labeling lies in its partnership with mass spectrometry (MS). acs.orgnih.gov A mass spectrometer separates ions based on their mass-to-charge ratio. nih.gov A molecule labeled with a stable isotope will have a distinct, higher mass than its unlabeled version, allowing the two to be distinguished and quantified separately by the instrument. nih.gov This makes stable isotope-labeled compounds ideal for use as internal standards in quantitative analyses. acs.org By adding a known amount of the labeled compound to a biological sample, researchers can accurately measure the concentration of the naturally occurring, unlabeled compound, correcting for any sample loss or variation during processing and analysis. nih.govresearchgate.net This approach, known as isotope dilution mass spectrometry, provides high precision and accuracy, which is essential for studying metabolites, DNA adducts, and drug pathways. creative-proteomics.comfrontiersin.org
Research Scope and Objectives Pertaining to 6-O-Methyl-d3-guanine
This compound is the deuterated analog of O6-methylguanine, where the three hydrogen atoms of the methyl group are replaced with deuterium atoms. cymitquimica.commedchemexpress.com This specific labeling makes it an invaluable tool in research focused on the quantitative analysis of O6-MeG.
The primary research objective for using this compound is to serve as an internal standard for the highly sensitive and specific quantification of O6-MeG in biological samples, such as DNA from tissues or cells. nih.govworktribe.com When studying the effects of alkylating agents, it is crucial to accurately measure the amount of O6-MeG formed. nih.govnih.gov By adding a known quantity of this compound to a sample before analysis with techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), scientists can precisely determine the levels of the endogenous, promutagenic O6-MeG adduct. nih.govworktribe.commdpi.com
This quantitative data is vital for:
Assessing Genotoxic Exposure: Determining the extent of DNA damage in response to environmental or dietary carcinogens. nih.govnih.gov
Monitoring Chemotherapy: Evaluating the efficacy of alkylating anticancer drugs by measuring the formation of the target DNA lesion in tumor cells. nih.govworktribe.com
Understanding DNA Repair: Studying the efficiency and capacity of the MGMT repair protein by measuring the rate of O6-MeG removal. worktribe.comd-nb.info
The use of this compound as a tracer allows for the precise tracking and measurement of its non-labeled counterpart, providing critical insights into the mechanisms of carcinogenesis and the effectiveness of cancer treatments. cymitquimica.com
Data Tables
Table 1: Properties of this compound
Property | Value |
---|---|
IUPAC Name | 6-(trideuteriomethoxy)-7H-purin-2-amine |
CAS Number | 50704-43-3 |
Chemical Formula | C₆H₄D₃N₅O |
Molecular Weight | 168.17 g/mol |
Appearance | White Solid |
Data sourced from reference cymitquimica.com
Table 2: List of Compounds Mentioned
Compound Name | Abbreviation/Synonym |
---|---|
This compound | 6-(trideuteriomethoxy)-7H-purin-2-amine |
O6-methylguanine | O6-MeG |
Guanine | G |
Cytosine | C |
Thymine | T |
Adenine | A |
Temozolomide | TMZ |
特性
IUPAC Name |
6-(trideuteriomethoxy)-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWYVXLGLDMZ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676033 | |
Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50704-43-3 | |
Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of O6-methylguanine Formation in Biological Systems
Biogenesis of Alkylating Agents: Endogenous and Exogenous Precursors
Alkylating agents are reactive molecules that can transfer alkyl groups to nucleophilic sites in cells, including DNA. The precursors to these agents are found both in the environment and are produced within the body.
Exogenous Precursors:
N-nitroso compounds (NOCs) are significant sources of alkylating agents and are found in some foods like cured meats (bacon, sausages), cheese, and in tobacco smoke. wikipedia.org
These compounds are formed from the reaction of nitrites or other nitrogen oxides with secondary amines and N-alkylamides. wikipedia.org
Certain industrial chemicals and chemotherapeutic drugs are also potent alkylating agents. pnas.org
Endogenous Precursors:
The human body can form N-nitroso compounds internally. nih.govdfg.de This endogenous synthesis can occur in the stomach and in chronically inflamed organs. nih.gov
Nitrite and nitrate, which can be reduced to nitrite, are key precursors. nakagaki.co.jp These can be ingested from the diet or synthesized by bacteria and certain immune cells (macrophages and neutrophils). nih.gov
Chronic inflammatory conditions can enhance the production of nitric oxide, which can contribute to the formation of N-nitroso compounds. wikipedia.org
Natural metabolic processes can also generate alkylating agents. For instance, S-adenosylmethionine (SAM), the body's primary methyl donor, can non-enzymatically methylate guanine under certain conditions. oup.comoup.com
Metabolites such as 5,6-dihydrouracil, found in urine and plasma, can be nitrosated to form compounds that ultimately lead to DNA alkylation. dfg.de
Molecular Consequences of O6-Methylguanine Formation: Mutagenesis and Cellular Perturbations
The presence of O6-MeG in the DNA template is a highly pro-mutagenic and cytotoxic lesion if not repaired. tandfonline.comaacrjournals.org
The primary mutagenic consequence of O6-MeG formation is its propensity to cause a specific type of point mutation during DNA replication.
Altered Base Pairing: The addition of a methyl group to the O6 position of guanine alters its hydrogen-bonding properties. atdbio.com Instead of forming three hydrogen bonds with its correct partner, cytosine (C), the modified O6-MeG preferentially forms a stable base pair with thymine (T). fiveable.mewikipedia.orgaacrjournals.org
Mutational Event: During DNA replication, DNA polymerases frequently misinterpret O6-MeG as adenine and insert a thymine opposite it. In the subsequent round of replication, this incorrectly inserted thymine will template the incorporation of an adenine (A) on the new strand. researchgate.net
G:C to A:T Transversion: The ultimate result of this process is the conversion of an original guanine-cytosine (G:C) base pair into an adenine-thymine (A:T) base pair. wikipedia.orgaacrjournals.orgaacrjournals.org This specific mutation is known as a G:C to A:T transition and is a hallmark of damage induced by methylating agents. aacrjournals.org
Table 1: Impact of O6-Methylguanine on DNA Replication
Original Base Pair | Damage Event | Lesion Formed | First Replication Round | Second Replication Round | Resulting Mutation |
---|---|---|---|---|---|
G:C | Methylation | O6-MeG:C | O6-MeG pairs with T | T pairs with A | G:C → A:T Transition |
If the O6-MeG lesion is not promptly removed by repair mechanisms like O6-methylguanine-DNA methyltransferase (MGMT), its persistence can trigger various cellular responses, often leading to cell death (apoptosis) or senescence. fiveable.menih.gov
Mismatch Repair (MMR) System Involvement: The O6-MeG:T mispair formed during replication is recognized by the cell's mismatch repair (MMR) system. nih.govpnas.org
Futile Repair Cycles and DNA Breaks: Instead of correcting the error, the MMR system's attempt to "repair" the O6-MeG:T mismatch can lead to a futile cycle. nih.gov The MMR machinery removes the newly synthesized strand containing the thymine, but the original O6-MeG lesion remains. During subsequent re-synthesis, thymine is likely to be re-inserted. novapublishers.com These repeated attempts at repair can lead to the formation of single-strand and eventually DNA double-strand breaks (DSBs), which are highly toxic to the cell. tandfonline.comresearchgate.net
Signaling for Apoptosis: The recognition of the O6-MeG:T mismatch by MMR proteins (like MutSα) and the subsequent generation of DSBs can activate cell death signaling pathways. nih.govpnas.org This process often requires cells to go through replication and can involve the activation of key proteins like p53 and the Fas/CD95/Apo-1 receptor, ultimately leading to apoptosis. In other contexts, the apoptotic pathway can be regulated by the Bcl-2 protein family and caspases 9 and 3. nih.govaacrjournals.org This programmed cell death is a crucial mechanism to eliminate cells with potentially cancerous mutations. pnas.orgpnas.org
Table 2: Cellular Fate in Response to O6-Methylguanine
Cellular State | Key Proteins/Systems Involved | Mechanism | Outcome |
---|---|---|---|
Repair Proficient | MGMT (O6-methylguanine-DNA methyltransferase) | Direct removal of the methyl group from O6-MeG, restoring guanine. fiveable.me | Survival, Genetic Integrity Maintained |
Repair Deficient (Proliferating) | DNA Polymerase, Mismatch Repair (MMR) system (e.g., MutSα), p53, Caspases | O6-MeG:T mispairing during replication is recognized by MMR, leading to futile repair cycles, DNA double-strand breaks, and activation of apoptotic pathways. nih.gov | Apoptosis (Programmed Cell Death) |
Repair Deficient (Proliferating) | DNA Polymerase | Replication machinery bypasses the lesion and the MMR system, fixing the G:C to A:T mutation. | Survival with Mutation, Potential for Carcinogenesis |
Enzymatic Repair Mechanisms for O6-methylguanine Dna Adducts
O6-Methylguanine-DNA Methyltransferase (MGMT) as a Canonical Repair Enzyme
O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT), is a crucial enzyme dedicated to the repair of O6-methylguanine (O6-meG), a highly mutagenic and carcinogenic DNA lesion. researchgate.net This lesion arises from exposure to both environmental alkylating agents and certain chemotherapeutic drugs. researchgate.net The primary function of MGMT is to remove the alkyl group from the O6 position of guanine, thereby restoring the DNA's integrity and preventing mutations that can lead to cancer. researchgate.netwikipedia.org The expression of the MGMT gene, located on chromosome 10q26.3, is a critical determinant of a cell's ability to counteract the damaging effects of alkylating agents. nih.govnih.gov
The repair process mediated by MGMT is a direct reversal of the DNA damage and is characterized as a "suicide" mechanism. nih.govmdpi.com In this stoichiometric reaction, the MGMT protein transfers the methyl group from the O6 position of guanine directly to a cysteine residue within its own active site. researchgate.netnih.govresearchgate.net This transfer is an SN2 nucleophilic displacement reaction. wikipedia.orgresearchgate.net
A key feature of this mechanism is that the MGMT protein is irreversibly inactivated in the process, as the alkylated protein is not regenerated. wikipedia.org The modified MGMT protein is subsequently targeted for degradation through the ubiquitin-proteasome pathway. researchgate.net This one-time use classifies MGMT as a suicide enzyme, where one molecule of MGMT is consumed for every O6-meG lesion repaired. spandidos-publications.com
Structural biology studies have provided significant insights into how MGMT recognizes and repairs O6-meG lesions. The enzyme contains two domains: an N-terminal domain and a C-terminal domain that houses the active site. mdpi.com For the demethylation to occur, the damaged DNA base must be flipped out of the DNA double helix and into the enzyme's active site. This base-flipping mechanism allows the enzyme to access the O6-meG lesion for repair.
The C-terminal domain contains a helix-turn-helix motif that facilitates DNA binding. The active site pocket is structured to specifically accommodate the O6-alkylguanine adduct. This precise architecture ensures the efficient and specific removal of the alkyl group, restoring the guanine base to its correct form.
The catalytic activity of MGMT is dependent on a set of key amino acid residues within its active site. The most critical of these is a highly conserved cysteine residue (Cys145 in human MGMT), which acts as the acceptor for the alkyl group from the damaged guanine. researchgate.net This residue's nucleophilic attack on the methyl group is the central event in the repair reaction.
Other residues play crucial roles in stabilizing the transition state and ensuring the correct positioning of the O6-meG lesion within the active site. For instance, a tyrosine residue helps to deprotonate the cysteine, enhancing its nucleophilicity. Histidine and other charged amino acid residues contribute to the electrostatic environment of the active site, facilitating the binding of the DNA substrate and the subsequent chemical reaction. nih.gov The precise arrangement and interaction of these residues are essential for the catalytic efficiency of the enzyme. acs.orgmdpi.comscholarsportal.info
Structural Insights into MGMT-Mediated Demethylation
Interplay of O6-Methylguanine Repair with Other DNA Repair Pathways
The repair of O6-methylguanine is not an isolated process and involves significant crosstalk with other major DNA repair pathways. This interplay is crucial for a comprehensive cellular response to DNA alkylation damage.
When MGMT levels are low or depleted, unrepaired O6-meG lesions can lead to the formation of O6-meG:T mismatches during DNA replication. scirp.org The mismatch repair (MMR) system, which typically corrects replication errors, recognizes these mispairs. spandidos-publications.compnas.org However, instead of repairing the original lesion, the MMR system attempts to remove the thymine base opposite the O6-meG. mdpi.com
This leads to a futile cycle of repair, where the thymine is repeatedly excised and reinserted because the O6-meG lesion persists. scirp.org These repeated repair attempts can result in the formation of single-strand breaks, which can be converted into lethal double-strand breaks during subsequent replication cycles, ultimately triggering cell cycle arrest and apoptosis. scirp.orgtandfonline.com Therefore, in the absence of sufficient MGMT activity, the MMR system contributes to the cytotoxicity of alkylating agents. aacrjournals.org
The Base Excision Repair (BER) pathway is primarily responsible for repairing smaller, non-helix-distorting base lesions, such as those caused by oxidation and some forms of alkylation. mdpi.comnih.govoup.com While MGMT directly reverses O6-meG, BER handles other alkylation products like N7-methylguanine and N3-methyladenine. mdpi.com There is evidence of a collaborative effort, where the coordinated action of MGMT and BER is necessary for complete protection against the carcinogenic effects of alkylating agents. nih.gov
The Nucleotide Excision Repair (NER) pathway specializes in removing bulky, helix-distorting adducts. oup.comvermeulenlab.com While O6-meG itself is not a classic substrate for NER, there is evidence suggesting that for larger O6-alkyl adducts, such as O6-ethylguanine, NER proteins may work in concert with MGMT. mdpi.com It is proposed that NER components might help to open up the chromatin structure, making the lesion more accessible to MGMT for repair. mdpi.com
Synthetic Strategies and Analytical Methodologies for 6-o-methyl-d3-guanine
Chemoenzymatic and Chemical Synthesis Approaches for Deuterium Labeled Guanine Derivatives
The synthesis of deuterium-labeled guanine derivatives like 6-O-Methyl-d3-guanine is a crucial prerequisite for its use in advanced analytical studies. Both chemical and chemoenzymatic strategies are employed to introduce the deuterated methyl group (CD3) onto the guanine or guanosine scaffold.
Chemical synthesis often involves the methylation of a suitable guanine precursor. A common approach is the O6-alkylation of a protected guanine derivative. For instance, starting from 6-chloroguanine, the chlorine atom can be replaced by a methoxy group. acs.org To introduce the deuterium label, a deuterated methylating agent, such as methyl-d3 iodide (CD3I) or deuterated diazomethane, is used. The synthesis often requires protection of other reactive sites on the guanine ring to ensure regioselectivity. For example, the N9 position is a common site for substitution, and methods have been developed to favor this position over others, such as the N7 position, by using specific bases and reaction conditions. Another strategy involves the displacement of a leaving group, such as a 2,4-dinitrophenylthio or methylsulfonyl group, from a precursor oligonucleotide with a deuterated alcohol in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU). oup.com
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods. mdpi.comresearchgate.net While specific chemoenzymatic routes for this compound are not extensively detailed in the provided literature, the general principles can be applied. Enzymes, such as methyltransferases, could potentially be engineered to utilize a deuterated methyl donor like S-adenosyl-L-methionine-d3 (SAM-d3) to methylate a guanine substrate. This approach offers high stereoselectivity and can be performed under mild reaction conditions. researchgate.net The development of such methods can provide more efficient and environmentally friendly routes to labeled nucleosides and their derivatives. mdpi.comhawaii.edu
Advanced Mass Spectrometry-Based Quantification of DNA Adducts
Mass spectrometry (MS) is a powerful analytical technique for the detection and quantification of DNA adducts due to its high sensitivity and specificity. re-place.be The use of this compound has significantly advanced these methodologies.
Application of this compound as a Stable Isotope Internal Standard
In quantitative mass spectrometry, an internal standard is essential to correct for sample loss during preparation and for variations in instrument response. scioninstruments.com this compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of the non-labeled analyte, 6-O-Methylguanine (O6-MeG). scispace.com
Because it is chemically identical to O6-MeG but differs in mass by 3 Daltons due to the three deuterium atoms, it co-elutes with the analyte during liquid chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. scioninstruments.com By adding a known amount of this compound to a biological sample before processing, the ratio of the analyte's signal to the standard's signal can be used to calculate the exact amount of O6-MeG present, thereby ensuring high accuracy and precision. oup.comlcms.cz This stable isotope dilution method is considered the gold standard for quantitative analysis of small molecules, including DNA adducts. mdpi.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocols
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the state-of-the-art method for the sensitive and selective quantification of DNA adducts like O6-MeG. nih.govnih.gov In this technique, the DNA is first hydrolyzed to its constituent nucleosides or nucleobases. The resulting mixture is then separated by UHPLC, typically using a reversed-phase column (e.g., C18). oup.comnih.gov
The separated compounds are then introduced into the mass spectrometer, which is usually operated in a mode called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov This involves selecting the protonated molecule (precursor ion) of both O6-MeG and the this compound internal standard, fragmenting them, and then monitoring a specific fragment ion (product ion) for each. This two-stage mass filtering provides exceptional specificity. nih.gov
Below is a table summarizing typical UHPLC-MS/MS parameters for the analysis of O6-MeG using its d3-labeled internal standard.
Parameter | Setting | Reference |
Chromatography Column | Reversed-phase C18 (e.g., Luna Omega PS C18, Acquity BEH C18) | oup.comnih.gov |
Mobile Phase A | Water with 0.1% Formic Acid | oup.com |
Mobile Phase B | Acetonitrile with 0.1% Formic Acid | oup.com |
Flow Rate | 0.1 - 10 µL/min (depending on column dimensions) | oup.comnih.gov |
Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode | oup.com |
MS/MS Transition (O6-MeG) | m/z 282.3 → 166.0 | oup.com |
MS/MS Transition (this compound) | m/z 285.1 → 169.1 | oup.com |
High-Resolution Mass Spectrometry and DNA Adductomics
High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, offers an alternative and complementary approach to tandem quadrupole MS. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass of an ion with very high accuracy (typically within 5 parts-per-million). re-place.benih.gov This allows for the confident determination of a molecule's elemental composition, which is a powerful tool for identifying unknown DNA adducts in a complex biological sample. acs.org
The field of "DNA adductomics" aims to comprehensively identify and quantify the entirety of DNA adducts in a given sample. mdpi.comchemrxiv.org HRMS is particularly well-suited for this "untargeted" approach. re-place.be A common strategy involves searching the data for ions that exhibit a characteristic neutral loss of the deoxyribose sugar moiety (116.0474 Da) upon fragmentation, which is a hallmark of deoxyribonucleoside adducts. acs.orgjst.go.jp While HRMS provides high specificity for identification, tandem MS (MS/MS) often offers superior sensitivity for quantification of very low-level adducts. re-place.be Modern hybrid instruments combine both technologies, allowing for both the discovery of new adducts and their precise quantification. re-place.be
Isotopic Tracer Applications in Investigating DNA Repair Kinetics and Adduct Persistence
Beyond its use as a quantification standard, this compound and other stable isotope-labeled compounds can be used as tracers to study dynamic biological processes. acs.org This is particularly valuable for investigating the kinetics of DNA repair and the persistence of DNA adducts in cells and tissues.
The primary repair pathway for O6-MeG is through the action of the O6-methylguanine-DNA methyltransferase (MGMT) protein. nih.govmdpi.com MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues in a "suicide" reaction, thereby inactivating the protein. mdpi.com
By exposing cells or organisms to a non-labeled alkylating agent and then using SIL-labeled standards like this compound during analysis, researchers can precisely track the formation and subsequent removal of the O6-MeG adduct over time. nih.gov For example, studies in mice have shown that in animals with functional MGMT, O6-MeG adducts are repaired efficiently, whereas in MGMT-deficient mice, the adducts persist, leading to a linear dose-response in adduct formation. nih.gov These types of studies are crucial for determining genotoxic thresholds and understanding the role of DNA repair capacity in cancer risk and response to chemotherapy. nih.govimrpress.com The ability to distinguish between exogenously and endogenously formed adducts using stable isotopes also provides a more accurate picture for chemical risk assessment. acs.org
In Vitro Research Models and Experimental Approaches Utilizing 6-o-methyl-d3-guanine
Cellular Systems for O6-Methylguanine Adduct Studies
The study of O6-MeG adducts relies heavily on controlled cellular systems where the formation and repair of this lesion can be meticulously monitored. 6-O-Methyl-d3-guanine is instrumental in these systems for accurate quantification.
Human cell lines are foundational models for investigating the biological consequences of DNA adducts like O6-MeG. Human colon epithelial cells (HCECs) are particularly relevant due to the link between N-nitroso compounds found in processed meats and colorectal cancer. nih.govwikipedia.org In these models, cells are exposed to alkylating agents, and the resultant DNA damage is analyzed.
In a notable study, HCECs were used to investigate the repair of O6-carboxymethylguanine (O6-CMG) and O6-MeG by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.gov Researchers used azaserine to induce both adducts and quantified their levels. nih.gov To achieve this, a sensitive mass spectrometry approach is employed, which relies on stable isotope-labeled internal standards, such as this compound (also referred to as D3-O6-MedG or O6-me-d3-G), to ensure accurate measurement of the formed O6-MeG adducts. acs.orgbiorxiv.orgopenagrar.de This methodology allows for the precise determination of adduct levels, even at the low concentrations typically found in biological samples. acs.org
Glioblastoma cell lines, such as LN-229, are also extensively used. These cells are often deficient in MGMT, the primary enzyme that repairs O6-MeG, making them sensitive to alkylating chemotherapy agents like temozolomide (TMZ). biorxiv.orgbiorxiv.org In these studies, this compound is used as an internal standard to quantify the levels of O6-MeG induced by TMZ treatment. biorxiv.orgbiorxiv.org
The analysis of O6-MeG adducts from cellular models requires robust methods for extracting and preparing DNA for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
DNA Isolation: The process begins with the careful isolation of genomic DNA from the cultured cells. Standard protocols often involve cell lysis, followed by the removal of proteins and other cellular components. Commercial kits, such as the QIAamp DNA Mini Kit, are frequently used to ensure high-purity DNA extraction. dovepress.com The isolated DNA is then quantified to ensure accurate downstream analysis.
DNA Hydrolysis: To release the individual nucleobases or nucleosides from the DNA backbone, hydrolysis is performed. This can be achieved through different methods:
Acid Hydrolysis: Treatment with an acid, such as 0.1 N HCl, can be used to release purine bases. nih.gov Microwave-assisted acid hydrolysis has been developed to reduce reaction times. scielo.org.mx
Enzymatic Digestion: A more common and milder approach involves a cocktail of enzymes. oup.com This typically includes a nuclease like benzonase to digest DNA into short fragments, followed by phosphodiesterase I and alkaline phosphatase to break down the fragments into individual deoxyribonucleosides. oup.com This method is crucial for preserving the adduct structure for analysis.
Following hydrolysis, the sample is prepared for LC-MS/MS analysis. A known quantity of 6-O-Methyl-d3-deoxyguanosine is spiked into the sample as an internal standard. oup.combiorxiv.orgopenagrar.de This allows for the precise quantification of O6-methyldeoxyguanosine by comparing the signal intensity of the analyte to that of the stable isotope-labeled standard, correcting for any sample loss during preparation and analysis. oup.com
Interactive Table: DNA Hydrolysis Methods for Adduct Analysis
Method | Description | Key Reagents/Enzymes | Advantage | Common Application |
Enzymatic Digestion | A multi-step process using a cocktail of enzymes to break down DNA into individual deoxyribonucleosides. oup.com | Benzonase, Phosphodiesterase I, Alkaline Phosphatase. oup.com | Mild conditions that preserve the integrity of the adducts. | Gold standard for LC-MS/MS analysis of DNA adducts. oup.com |
Neutral Thermal Hydrolysis | Heating the DNA sample in a neutral buffer to release specific types of adducts, particularly 3- and 7-alkylpurines. nih.gov | Neutral buffer (e.g., Tris-HCl). | Selective for certain adducts. | Fractionation of different classes of alkylated DNA products. nih.gov |
Acid Hydrolysis | Using a dilute acid to cleave the glycosidic bonds, releasing the purine bases from the sugar-phosphate backbone. nih.gov | 0.1 N Hydrochloric Acid (HCl). nih.gov | Effective for releasing purine adducts. | Analysis of base adducts rather than nucleoside adducts. nih.gov |
Application in Human Cell Line Models (e.g., Human Colon Epithelial Cells)
Functional Assays for O6-Methylguanine-DNA Methyltransferase Activity Assessment
The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a key determinant of cell sensitivity to alkylating agents. Assays to measure its activity are vital for both basic research and clinical applications.
The primary function of MGMT is to transfer the alkyl group from the O6 position of guanine to one of its own cysteine residues, thereby repairing the DNA lesion in a single-step, suicidal reaction. imrpress.comimrpress.com Assays have been developed to quantify this transfer activity. A classic method involves incubating a cell extract with a DNA substrate that has been artificially methylated using a radiolabeled methyl donor, such as [3H]-methylnitrosourea. openagrar.de The activity of MGMT is then determined by measuring the amount of radioactivity transferred from the DNA to the MGMT protein in the cell extract. openagrar.de
While direct measurement of alkyl group transfer using this compound is not its primary use, its role in accurately quantifying the O6-MeG substrate before and after exposure to a cell lysate provides an indirect measure of MGMT repair capacity. By precisely measuring the reduction in O6-MeG levels over time, the repair rate can be calculated, reflecting the functional activity of MGMT in the sample.
High MGMT activity in cancer cells is a major mechanism of resistance to alkylating chemotherapies like temozolomide. biorxiv.orgimrpress.com Therefore, a key therapeutic strategy is to inhibit MGMT to sensitize these resistant tumors to treatment. In vitro studies are essential for discovering and validating MGMT inhibitors.
A widely studied inhibitor is O6-benzylguanine (O6-BG). researchgate.net This compound acts as a pseudosubstrate for MGMT, irreversibly inactivating the enzyme by transferring its benzyl group to the active site cysteine. researchgate.net In experimental settings, researchers treat cancer cell lines with O6-BG and then expose them to an alkylating agent. The use of this compound as an internal standard allows for precise measurement of the resulting O6-MeG adducts. nih.govacs.org A successful inhibition strategy is demonstrated when cells pre-treated with an inhibitor like O6-BG show significantly higher levels of O6-MeG adducts upon alkylator exposure compared to untreated cells. nih.gov This indicates that the repair of these adducts has been effectively blocked, thereby sensitizing the cells to the cytotoxic effects of the drug. nih.gov
Interactive Table: Key Compounds in MGMT Research
Compound | Role in Research | Mechanism of Action |
This compound | Internal Standard osti.gov | Stable isotope-labeled analog used for accurate quantification of O6-methylguanine via mass spectrometry. osti.govoup.com |
O6-Methylguanine (O6-MeG) | DNA Adduct wikipedia.org | A mutagenic DNA lesion formed by alkylating agents; repaired by MGMT. wikipedia.orgimrpress.com |
Temozolomide (TMZ) | Alkylating Agent biorxiv.org | A chemotherapy drug that induces cell death by creating DNA adducts, primarily O6-MeG. biorxiv.org |
O6-Benzylguanine (O6-BG) | MGMT Inhibitor researchgate.net | A pseudosubstrate that irreversibly inactivates the MGMT protein, enhancing the efficacy of alkylating agents. researchgate.netscbt.com |
Azaserine | Alkylating Agent acs.org | A compound used experimentally to induce O6-MeG and O6-CMG adducts in cells for repair studies. nih.govacs.org |
Quantitative Measurement of Alkyl Group Transfer
Genomic Localization and Sequence Context Analysis of O6-Methylguanine Adducts
Using these mapping techniques in glioblastoma cell lines, researchers have found that O6-MeG formation is not random. biorxiv.orgbiorxiv.org The adducts form preferentially in specific trinucleotide contexts, particularly with a guanine or adenine base preceding the modified guanine (e.g., GGN and AGN sequences). biorxiv.org Furthermore, these studies can investigate how factors like chromatin accessibility and the presence or absence of functional MGMT influence the distribution of O6-MeG across the genome. biorxiv.org Such analyses reveal that the presence of MGMT can alter the genomic landscape of these adducts, providing critical information on how repair mechanisms contribute to drug resistance at a genomic level. biorxiv.orgbiorxiv.org
Single-Nucleotide Resolution Mapping Techniques (e.g., O6-MeG-seq)
To elucidate the precise locations of O6-MeG adducts across the genome, researchers have developed innovative methods that offer single-nucleotide resolution. A principal example of such a technique is O6-MeG-seq. nih.govoup.com This method is designed to identify the exact genomic coordinates of O6-MeG resulting from exposure to alkylating agents like temozolomide (TMZ), a drug used in glioblastoma therapy. biorxiv.orgbiorxiv.org
The O6-MeG-seq protocol is a multi-step process that combines antibody-based enrichment with polymerase-stalling to mark the adduct's location. biorxiv.orgbiorxiv.org The ability to map these small modifications is a significant advancement, as O6-MeG does not typically stall most DNA polymerases, a prerequisite for many earlier adduct-mapping methods. biorxiv.orgresearchgate.net The identification of a high-fidelity polymerase that reliably stalls at O6-MeG was a key breakthrough in the development of this technique. biorxiv.org The high-resolution data generated by O6-MeG-seq allows for a detailed analysis of adduct distribution in specific sequence contexts, such as trinucleotide patterns, which can then be compared to mutational signatures found in patient tumors. biorxiv.orgbiorxiv.org
Table 1: Key Steps of the O6-MeG-seq Technique
Step | Description | Purpose |
---|---|---|
1. DNA Alkylation & Isolation | In vitro cell models (e.g., glioblastoma cell lines) are exposed to an alkylating agent like TMZ. Genomic DNA is then extracted. | To induce the formation of O6-MeG adducts within the cellular genome. |
2. Immunoprecipitation (IP) | DNA is fragmented, and fragments containing the O6-MeG adduct are selectively captured using a specific anti-O6-MeG antibody. biorxiv.org | To enrich for DNA sequences that contain the adduct of interest. |
3. Polymerase Stalling | A specific high-fidelity DNA polymerase (e.g., SuperFi II) is used, which stalls precisely at the O6-MeG site during DNA synthesis. oup.combiorxiv.org | To mark the exact nucleotide position of the DNA adduct. |
4. Library Preparation & Sequencing | The collection of DNA fragments where the polymerase has stalled is converted into a library for next-generation sequencing. | To read the DNA sequences of the fragments containing the O6-MeG adduct. |
| 5. Data Analysis | Sequencing reads are aligned to a reference genome to map the O6-MeG locations at single-nucleotide resolution. biorxiv.org | To generate a genome-wide map of adduct distribution and analyze patterns. |
Accurate quantification throughout these experiments, for example, to determine the efficiency of the immunoprecipitation step, often relies on techniques like liquid chromatography-mass spectrometry (LC-MS). In such quantitative analyses, this compound is an indispensable tool, used as an internal standard to ensure the precision and reliability of the measurements.
Investigating the Influence of Chromatin State and Gene Expression on Adduct Formation
A primary application of high-resolution mapping techniques like O6-MeG-seq is to investigate how the local genomic environment influences the formation and repair of DNA adducts. The organization of DNA into chromatin can render certain regions more or less accessible to DNA-damaging agents and repair enzymes. libretexts.org It is hypothesized that factors like chromatin accessibility (open vs. closed chromatin) and the level of gene transcription could impact the distribution of O6-MeG. researchgate.net
Studies using glioblastoma cell lines have been conducted to explore these relationships. oup.comresearchgate.net Researchers have analyzed O6-MeG formation and repair in relation to chromatin state, functional genomic regions, and gene expression levels. nih.govoup.com A key protein in the repair of O6-MeG is O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from the guanine base. science.govoup.com The expression of the MGMT gene itself is epigenetically regulated, often silenced in cancer cells by methylation of its promoter region, which is linked to changes in chromatin structure and histone acetylation. oup.comaacrjournals.orgnih.govresearchgate.net
Research findings from O6-MeG-seq have provided detailed insights into these processes. nih.govoup.com Contrary to some expectations, the repair of O6-MeG by MGMT does not appear to be significantly preferential with respect to chromatin state or the level of gene expression. researchgate.netresearchgate.netethz.ch However, these studies did uncover an MGMT-independent strand bias in the accumulation of O6-MeG in highly expressed genes, suggesting the influence of other repair mechanisms, possibly linked to transcription. nih.govbiorxiv.orgoup.com Furthermore, it was observed that MGMT may offer protection to oncogenes from mutations by repairing O6-MeG adducts in these critical regions. nih.govbiorxiv.org
Table 2: Research Findings on Chromatin, Gene Expression, and O6-MeG Distribution
Factor Investigated | Key Finding | Citation |
---|---|---|
MGMT Repair & Chromatin State | MGMT does not preferentially repair O6-MeG adducts based on the local chromatin state (e.g., open or closed chromatin). | researchgate.netoup.comethz.ch |
MGMT Repair & Gene Expression | The level of gene expression does not appear to dictate a preferential repair of O6-MeG by MGMT. | nih.govbiorxiv.orgresearchgate.net |
Adduct Accumulation in Expressed Genes | An MGMT-independent strand bias in O6-MeG accumulation was observed in highly transcribed genes. | nih.govoup.com |
MGMT and Oncogenes | In MGMT-proficient cells, there is a reduced accumulation of O6-MeG in oncogenes, suggesting a protective role for MGMT in these specific genes. | biorxiv.org |
| MGMT Gene Silencing | Transcriptional silencing of the MGMT gene is linked to the hypermethylation of its promoter and subsequent chromatin condensation. | oup.comaacrjournals.orgnih.gov |
These detailed findings, made possible by the precision of single-nucleotide mapping and the quantitative accuracy afforded by standards like this compound, are crucial for understanding the nuances of DNA damage and repair within the complex landscape of the human genome.
Emerging Research Directions and Methodological Innovations
Development of Novel Isotope-Labeled Probes for DNA Damage Research
Stable isotope labeling combined with mass spectrometry (MS) has become a cornerstone for the accurate quantification and characterization of DNA adducts. tera.org The use of isotope-labeled compounds, such as 6-O-Methyl-d3-guanine, offers significant advantages over older methods like ³²P-postlabeling, providing detailed structural information and improved sensitivity. tera.org
Recent strategies involve the creation of stable isotope-labeled adduct mixtures (SILAM) to serve as internal standards for relative and absolute quantification of DNA adducts. acs.org This approach circumvents the need to synthesize individual labeled standards for each potential adduct, streamlining the analysis of complex DNA damage profiles. acs.org For instance, a SILAM can be generated by the enzymatic reduction of a prodrug in the presence of DNA, creating a mixture of isotope-labeled adducts that can be used as a reference in mass spectrometry analysis. acs.org
The development of ultra-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRAM-MS) assays, coupled with the use of isotopically labeled internal standards, has enabled the precise quantification of specific DNA adducts. biorxiv.org These methods allow for the differentiation and measurement of various adducts, providing valuable insights into the mechanisms of DNA damage and repair. biorxiv.org The use of stable isotopes like ¹⁵N and deuterium (²H) in nucleosides is a widely adopted practice for creating these essential internal standards. rsc.org
Isotope Labeling Strategy | Description | Application in DNA Damage Research | Reference |
Stable Isotope Labeling Mass Spectrometry (SILMS) | Utilizes stable isotope-labeled compounds for exposure, followed by highly sensitive mass spectrometry to measure DNA adducts. | Distinguishes between exogenously and endogenously formed DNA adducts, improving risk assessment of chemicals. | tera.org |
Stable Isotope-Labeled Adduct Mixture (SILAM) | Creation of a mixture of stable isotope-labeled adducts to serve as a comprehensive internal standard. | Facilitates the relative quantification of multiple DNA adducts simultaneously without the need for individual standards. | acs.org |
UPLC-HRAM-MS with Labeled Standards | Employs ultra-performance liquid chromatography and high-resolution mass spectrometry with isotopically labeled internal standards for precise quantification. | Allows for the accurate measurement of specific DNA adducts, such as those formed by chemotherapeutic agents. | biorxiv.org |
Exploration of Novel Modulators of O6-Methylguanine Repair
The DNA repair protein MGMT is a critical factor in the resistance of cancer cells to alkylating chemotherapy agents like temozolomide. nih.gov Consequently, there is significant interest in developing novel modulators that can inhibit MGMT activity and sensitize tumors to treatment.
One established approach is the use of O6-MeG pseudosubstrates, such as O6-benzylguanine (O6-BG) and O6-(4-bromothenyl)guanine (O6-BTG). frontiersin.orgmdpi.com These molecules mimic the damaged guanine and irreversibly inactivate the MGMT protein by transferring their benzyl or thenyl group to the enzyme's active site cysteine. mdpi.com While effective, the clinical use of compounds like O6-BG has been hampered by toxicity. spandidos-publications.com
Current research is exploring a variety of novel modulators:
Hetarylmethylguanines: Novel guanine derivatives with heterocyclic moieties at the O6-position have been synthesized. Several of these compounds, particularly those with thenyl, 5-thiazolylmethyl, and 5-bromothenyl groups, have shown greater efficacy in inactivating MGMT than O6-BG. acs.org
Natural Compounds: Certain natural products have been identified as MGMT inhibitors. For example, α-lipoic acid has been shown to inhibit MGMT and trigger its depletion in colorectal cancer cells. researchgate.net
RNA-based Molecules: The regulation of MGMT expression is also a target. MicroRNAs (miRs), which are small non-coding RNAs, can modulate gene expression. Studies have identified specific miRs, such as miR-181d, miR-767-3p, and miR-648, as potential regulators of MGMT expression. nih.gov The use of RNA-based molecules like locked nucleic acids (LNAs) and peptide nucleic acids (PNAs) to modulate these miRs is a novel therapeutic strategy being explored. spandidos-publications.com
Redox Perturbing Agents: The active site cysteine of MGMT is susceptible to oxidative modification. Researchers have designed agents that induce thiolation or nitrosylation of this cysteine, leading to the inactivation of the enzyme. mdpi.com
Modulator Type | Example(s) | Mechanism of Action | Reference |
Pseudosubstrates | O6-benzylguanine (O6-BG), O6-(4-bromothenyl)guanine (O6-BTG) | Irreversibly bind to and inactivate the MGMT protein. | frontiersin.orgmdpi.com |
Hetarylmethylguanines | O6-(5-bromothenyl)guanine | Act as more potent pseudosubstrates to inactivate MGMT. | acs.org |
Natural Compounds | α-lipoic acid | Inhibits MGMT activity and promotes its degradation. | researchgate.net |
MicroRNAs (miRs) | miR-181d, miR-767-3p, miR-648 | Regulate MGMT gene expression at the post-transcriptional level. | nih.gov |
Computational Modeling and Simulation of O6-Methylguanine Interactions with DNA Repair Enzymes
Computational methods are increasingly being used to investigate the intricate interactions between O6-methylguanine and DNA repair enzymes like MGMT at a molecular level. These in silico approaches provide valuable insights that complement experimental studies.
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the MGMT-DNA complex. These simulations can reveal key interactions and conformational changes that occur during the DNA repair process. frontiersin.orgresearchgate.net For example, MD simulations have been used to investigate the role of specific amino acid residues, such as Lys165 and Tyr114, in the demethylation of O6-methylguanine by human AGT (hAGT), the human equivalent of MGMT. frontiersin.org
Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations offer a more detailed understanding of the chemical reaction mechanism. This method treats the reactive part of the system (the O6-methylguanine and the active site of the enzyme) with high-level quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics. QM/MM studies have been instrumental in elucidating the step-by-step mechanism of methyl group transfer from the damaged DNA to the Cys145 residue of the enzyme. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and machine learning models are being developed to predict the inhibitory potency of novel MGMT inhibitors. mdpi.com By analyzing the chemical structures and biological activities of a series of compounds, these models can identify key molecular features responsible for MGMT inhibition, such as topological charge indices and polarizability. mdpi.com This information can then be used to design and screen for more potent and specific inhibitors.
Biotechnological Applications of O6-Methylguanine-DNA Methyltransferase in Molecular Biology
Beyond its role in DNA repair, the MGMT protein has been ingeniously repurposed for various biotechnological applications, largely due to its unique "suicide" mechanism of action where it irreversibly transfers the alkyl group to itself. mdpi.com
Engineered variants of MGMT have been developed as protein tags for specific and covalent labeling of proteins in living cells. This technology, often referred to as SNAP-tag® and CLIP-tag® , allows for the attachment of a wide range of synthetic probes, such as fluorescent dyes, biotin, or beads, to a protein of interest that has been fused with the engineered MGMT tag. mdpi.com The SNAP-tag is based on the reaction of an O6-benzylguanine derivative with the MGMT protein, while the CLIP-tag utilizes a different substrate, O2-benzylcytosine. This enables researchers to visualize protein localization, track protein movement, and study protein-protein interactions with high specificity.
Furthermore, MGMT has been explored as a tool in gene therapy to increase the efficiency of selecting successfully transduced cells. By co-expressing the MGMT gene along with a therapeutic transgene, it is possible to select for the modified cells by treating the cell population with an alkylating agent. Cells that have successfully incorporated the vector will express MGMT, making them resistant to the drug, while unmodified cells will be eliminated. wikipedia.org
Q & A
Q. How is 6-O-Methyl-d3-guanine characterized in synthetic chemistry research?
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). For example, deuterium labeling at the O-methyl position is confirmed via <sup>1</sup>H and <sup>13</sup>C NMR by observing the absence of specific proton signals and isotopic shifts. MS analysis (e.g., ESI-MS) validates molecular weight and isotopic purity .
Q. What are the primary applications of this compound in isotopic labeling studies?
This compound is used as a stable isotope-labeled internal standard in quantitative mass spectrometry, particularly for tracking guanine derivatives in metabolic or DNA repair studies. The deuterated methyl group minimizes interference with natural isotopic distributions, improving analytical accuracy .
Q. What solvent systems are optimal for synthesizing this compound?
Synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilic substitution reactivity. Deuterated methanol (CD3OD) is critical for introducing the deuterated methyl group, with reaction progress monitored via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and stability of this compound?
Density-functional theory (DFT) calculations, such as those using the B3LYP hybrid functional, predict reaction pathways and transition states for methyl-deuterium substitution. These models assess electronic effects at the O6 position and guide solvent selection to minimize side products (e.g., N7-methylation) .
Q. What strategies resolve discrepancies in NMR data for deuterated guanine derivatives?
Contradictions in spectral assignments (e.g., overlapping signals in <sup>13</sup>C NMR) are addressed by comparative analysis with non-deuterated analogs and 2D NMR techniques (COSY, HSQC). Isotopic dilution experiments or variable-temperature NMR may clarify dynamic effects .
Q. How do isotopic effects influence the kinetic parameters of this compound in enzymatic studies?
Kinetic isotope effects (KIEs) are measured via competitive assays using deuterated and non-deuterated substrates. For example, methyltransferase activity is quantified via LC-MS to determine if deuteration alters enzymatic binding or turnover rates .
Q. What are common pitfalls in synthesizing high-purity this compound, and how are they mitigated?
Key challenges include:
- Byproduct formation : N7-methylation can occur under basic conditions. Mitigation involves pH control (neutral to mildly acidic) and protecting group strategies (e.g., acetylating the N9 position).
- Isotopic dilution : Trace protiated solvents can reduce deuterium enrichment. Rigorous solvent drying and inert atmosphere techniques are essential .
Q. How do researchers validate the isotopic integrity of this compound in long-term stability studies?
Accelerated stability testing (e.g., 40°C/75% RH for 6 months) is conducted, with isotopic purity monitored via MS/MS. Deuterium loss is quantified by comparing the d3/d0 ratio against freshly synthesized batches .
Methodological and Data Analysis Questions
Q. What statistical approaches are used to analyze dose-response relationships in this compound toxicity assays?
Nonlinear regression models (e.g., log-dose vs. response) are applied, with confidence intervals calculated via bootstrap resampling. Outliers are identified using Grubbs’ test, and ANOVA evaluates inter-group variability .
Q. How are contradictions in published bioactivity data for this compound reconciled?
Meta-analyses are performed to identify confounding variables (e.g., cell line specificity, assay conditions). Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) clarifies mechanistic inconsistencies .
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
Standardization includes:
- Reagent quality : ≥99% deuterium enrichment in CD3I.
- Reaction monitoring : Real-time HPLC tracking of methyl-deuterium incorporation.
- Inter-lab validation : Round-robin testing with shared reference materials .
Experimental Design Considerations
Q. How are control experiments designed to isolate the isotopic effects of this compound in metabolic studies?
Parallel experiments with non-deuterated 6-O-Methylguanine and fully deuterated media are conducted. Isotope-ratio mass spectrometry (IRMS) distinguishes endogenous vs. exogenous deuterium sources .
Q. What criteria define optimal sample preparation for this compound in LC-MS/MS assays?
Criteria include:
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